molecular formula C10H18FNO4 B12607099 tert-Butyl 2-fluoro-3-acetoxypropylcarbamate CAS No. 648900-67-8

tert-Butyl 2-fluoro-3-acetoxypropylcarbamate

Cat. No.: B12607099
CAS No.: 648900-67-8
M. Wt: 235.25 g/mol
InChI Key: BFSDDVRCOZXUMV-UHFFFAOYSA-N
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Description

tert-Butyl 2-fluoro-3-acetoxypropylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a fluoro substituent, and an acetoxypropyl group attached to a carbamate moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-fluoro-3-acetoxypropylcarbamate typically involves the reaction of tert-butyl carbamate with 2-fluoro-3-acetoxypropyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound can be achieved using flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . This method allows for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-fluoro-3-acetoxypropylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce amines .

Scientific Research Applications

tert-Butyl 2-fluoro-3-acetoxypropylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-fluoro-3-acetoxypropylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-fluoro-3-acetoxypropylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluoro and acetoxy groups enhances its stability and potential for selective interactions with molecular targets .

Properties

CAS No.

648900-67-8

Molecular Formula

C10H18FNO4

Molecular Weight

235.25 g/mol

IUPAC Name

[2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] acetate

InChI

InChI=1S/C10H18FNO4/c1-7(13)15-6-8(11)5-12-9(14)16-10(2,3)4/h8H,5-6H2,1-4H3,(H,12,14)

InChI Key

BFSDDVRCOZXUMV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(CNC(=O)OC(C)(C)C)F

Origin of Product

United States

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